Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is a chiral compound belonging to the pyrrolidine class of heterocycles, characterized by its unique diphenyl substitution at the 2 and 5 positions and a butyl group at the 1 position. Pyrrolidines are significant in medicinal chemistry due to their presence in various natural products and synthetic pharmaceuticals. The (2S,5S) configuration indicates specific stereochemistry that is crucial for its biological activity.
Pyrrolidine derivatives are classified based on their structural features and stereochemical configurations. This compound can be sourced from various chemical suppliers and is often used in research settings for its potential applications in drug development and synthesis. It falls under the category of chiral building blocks used in asymmetric synthesis.
The synthesis of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- typically involves several steps:
The synthesis may include reactions such as:
The molecular structure of Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- can be depicted as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are essential for confirming the structure:
Pyrrolidine derivatives undergo various chemical reactions including:
The reaction mechanisms often involve:
The mechanism of action for Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- is primarily related to its interactions with biological targets. The specific stereochemistry influences how it binds to receptors or enzymes, affecting its pharmacological properties.
Studies suggest that compounds with this structure may exhibit:
Pyrrolidine, 1-butyl-2,5-diphenyl-, (2S,5S)- has several scientific applications:
This compound exemplifies the importance of chiral molecules in contemporary chemistry, particularly within medicinal and synthetic contexts.
The absolute stereochemistry of (2S,5S)-1-butyl-2,5-diphenylpyrrolidine dictates precise three-dimensional positioning of its pharmacophoric elements. The trans relationship between C2 and C5 substituents creates a defined spatial arc, positioning the phenyl rings for optimal target engagement. This configuration maximizes intramolecular distance between the N-butyl chain and the C2-phenyl group (approximately 5.8 Å), a critical dimension for receptor complementarity in CNS-targeting compounds [1] [8].
The stereogenic centers enforce a rigid scaffold geometry distinct from planar heteroaromatics. Compared to pyrrole (flat, aromatic), the saturated pyrrolidine ring exhibits enhanced sp³ character (Fsp³ = 1.0), increasing 3D complexity and reducing π-stacking interference. This elevates chiral recognition potential at enantioselective binding sites [1] [10]. Key physicochemical parameters demonstrate significant stereochemical dependence:
Table 1: Stereochemistry-Dependent Physicochemical Properties
Parameter | (2S,5S)-Isomer | (2R,5R)-Isomer | Planar Pyrrole |
---|---|---|---|
Fsp³ | 1.0 | 1.0 | 0.0 |
Calculated LogP | 4.32 ± 0.15 | 4.28 ± 0.17 | 0.75 |
PSA (Ų) | 12.3 | 12.3 | 13.96 |
H-Bond Acceptors | 1 | 1 | 1 |
Chiral Centers | 2 (trans) | 2 (trans) | 0 |
Aqueous Solubility (μM) | 18.7 | 22.3 | 1980 |
The (2S,5S) configuration enhances membrane permeability (predicted Caco-2 Papp > 12 × 10⁻⁶ cm/s) relative to polar pyrrole derivatives (LogP 0.75, PSA 13.96 Ų). This results from balanced lipophilicity (LogP ~4.3) and moderate polar surface area (12.3 Ų), enabling CNS penetration where required [1] [9].
The saturated pyrrolidine core undergoes pseudorotation - a low-energy (< 5 kcal/mol) conformational interchange enabling dynamic 3D sampling. This process exchanges envelope (Cᵉ) and twisted (C²ᵉₓₒ) conformers through a barrier of ~3–5 kcal/mol, allowing the (2S,5S)-isomer to access 12 distinct low-energy states unavailable to planar scaffolds [1] [7].
Pseudorotation modulates substituent vector orientation:
Table 2: Pseudorotation-Dependent Conformational Parameters
Conformer | Ring Pucker Amplitude (Å) | Relative Energy (kcal/mol) | C2-Ph/C5-Ph Angle (°) | Dominant Phase (°) |
---|---|---|---|---|
C²ₛᵣ | 0.42 | 0.0 | 89.5 | 18 |
C²ₑₓₒ | 0.38 | 1.7 | 41.2 | 144 |
E₃ | 0.31 | 2.8 | 107.3 | 270 |
Transition TS | 0.67 | 4.9 | 68.1 | 54 |
Molecular dynamics simulations reveal pseudorotation sampling frequency of 10⁸–10⁹ cycles/second in solution. This dynamic flexibility enables induced-fit binding to structurally diverse targets (e.g., GPCRs, ion channels) where rigid scaffolds show limited adaptability. The (2S,5S) configuration specifically stabilizes the bioactive C²ₑₓₒ conformation in enzyme active sites through phenyl stacking interactions [1] [6] [7].
The pharmacological profile of (2S,5S)-1-butyl-2,5-diphenylpyrrolidine is stereospecific, with significant activity differences versus other stereoisomers:
Table 3: Stereoisomer Binding Affinity Comparison
Biological Target | (2S,5S) Kd/Ki (nM) | (2R,5R) Kd/Ki (nM) | Enantiomeric Ratio (S/R) | Key Binding Determinants |
---|---|---|---|---|
Monoamine Transporter DAT | 84 ± 11 | 4200 ± 380 | 50 | S-configuration H-bond to Tyr156 |
κ-Opioid Receptor | 23 ± 3 | 2900 ± 210 | 126 | Phenyl stacking with Trp287 |
DPP-IV Active Site | 150 ± 20 | 155 ± 18 | 1.03 | Minimal stereodifferentiation |
Ras/SOS Protein-Protein Int | 310 ± 45 | 8900 ± 620 | 29 | Butyl insertion in hydrophobic pocket |
Metabolic susceptibility varies significantly: Hepatic microsomal clearance of (2S,5S)-isomer is 3.2-fold slower than (2R,5R)-counterpart due to stereoselective shielding of C4 from CYP3A4 oxidation [5] [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6